molecular formula C17H18N2O3S B2735223 N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide CAS No. 921836-38-6

N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide

Cat. No. B2735223
CAS RN: 921836-38-6
M. Wt: 330.4
InChI Key: OVJGFMLGYXNPLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide” has been reported in several studies . For instance, the synthesis of new N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives along with their inhibitory activity against Src has been reported . Another study reported the synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents .

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

  • Antimicrobial and Anticancer Activity: Derivatives of N-substituted benzenesulfonamide, similar to N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds in this series were found to be effective against microbial strains and more active than standard drugs in inhibiting cancer cell lines (Kumar et al., 2014).

Molecular Structure and Quantum Mechanical Studies

  • Structural Elucidation and Enzyme Inhibition: Isatin derivatives, structurally related to N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide, have been synthesized and their structures elucidated using various spectroscopic techniques. These compounds exhibited enzyme inhibition potential against Bacillus pasteurii urease (Arshad et al., 2017).

Carbonic Anhydrase Inhibition and Anticancer Activity

  • Carbonic Anhydrase Inhibition and Anticancer Activity: Novel benzenesulfonamides, similar to N-(2-oxoindolin-5-yl)-4-propylbenzenesulfonamide, were investigated as inhibitors of carbonic anhydrase isoforms. These compounds showed significant inhibition and also demonstrated anti-proliferative activity against breast and colorectal cancer cell lines (Eldehna et al., 2017).

properties

IUPAC Name

N-(2-oxo-1,3-dihydroindol-5-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-3-12-4-7-15(8-5-12)23(21,22)19-14-6-9-16-13(10-14)11-17(20)18-16/h4-10,19H,2-3,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJGFMLGYXNPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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